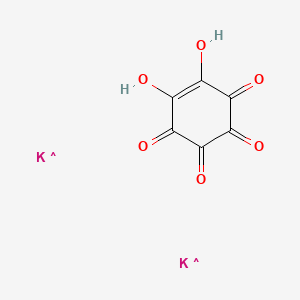
Rhodizonic acid dipotassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodizonic acid dipotassium, also known as potassium rhodizonate, is a chemical compound with the formula C6O6K2. It is a benzoquinone derivative and the potassium salt of rhodizonic acid. This compound is known for its distinctive crystalline structure and is used in various scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodizonic acid dipotassium can be synthesized by dissolving rhodizonic acid dihydrate in a potassium hydroxide solution. The resulting deep-red solution is then subjected to slow evaporation at room temperature to form crystals suitable for X-ray structure determination .
Industrial Production Methods
In industrial settings, potassium rhodizonate is typically prepared by oxidizing inositol with nitric acid and reacting the product with potassium acetate in the presence of oxygen. The rhodizonate crystallizes out of the solution due to its relative insolubility in water .
Chemical Reactions Analysis
Types of Reactions
Rhodizonic acid dipotassium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: The compound can be reduced using common reducing agents, although specific conditions and reagents are not widely documented.
Major Products
The major products formed from these reactions include croconic acid and various metal rhodizonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Rhodizonic acid dipotassium has a wide range of scientific research applications:
Mechanism of Action
Rhodizonic acid dipotassium exerts its effects through various molecular pathways. In basic solutions, it converts to the THBQ anion or croconic acid, depending on the presence of oxygen . The compound’s ability to form stable complexes with metals makes it useful in various analytical and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Sodium rhodizonate: Similar to potassium rhodizonate but with sodium as the cation.
Croconic acid: Formed from the oxidation of rhodizonic acid in the presence of oxygen.
Uniqueness
Rhodizonic acid dipotassium is unique due to its stability in various chemical environments and its ability to form stable complexes with a wide range of metals. This makes it particularly valuable in analytical chemistry and industrial applications .
Properties
Molecular Formula |
C6H2K2O6 |
|---|---|
Molecular Weight |
248.27 g/mol |
InChI |
InChI=1S/C6H2O6.2K/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8H;; |
InChI Key |
LCBGQMVPSDZJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[K].[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12439036.png)
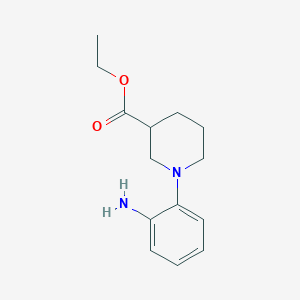
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B12439055.png)
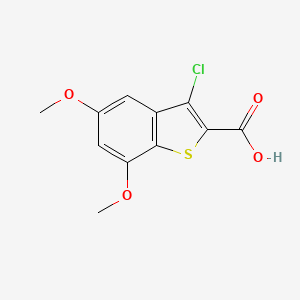

![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)
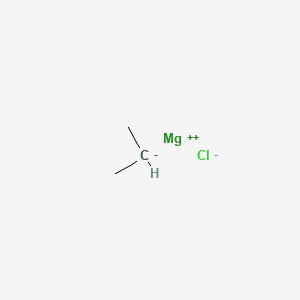
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)

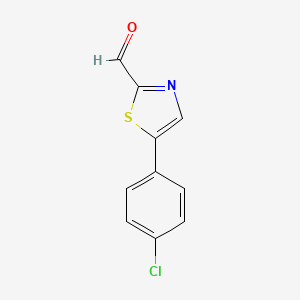

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)

![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)
